2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1207021-83-7
VCID: VC6666359
InChI: InChI=1S/C22H26N6O2S/c29-21(15-31-22-25-17-6-2-3-7-18(17)30-22)28-12-10-27(11-13-28)20-14-19(23-16-24-20)26-8-4-1-5-9-26/h2-3,6-7,14,16H,1,4-5,8-13,15H2
SMILES: C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4
Molecular Formula: C22H26N6O2S
Molecular Weight: 438.55

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

CAS No.: 1207021-83-7

Cat. No.: VC6666359

Molecular Formula: C22H26N6O2S

Molecular Weight: 438.55

* For research use only. Not for human or veterinary use.

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone - 1207021-83-7

Specification

CAS No. 1207021-83-7
Molecular Formula C22H26N6O2S
Molecular Weight 438.55
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C22H26N6O2S/c29-21(15-31-22-25-17-6-2-3-7-18(17)30-22)28-12-10-27(11-13-28)20-14-19(23-16-24-20)26-8-4-1-5-9-26/h2-3,6-7,14,16H,1,4-5,8-13,15H2
Standard InChI Key FVFKRMJIFVLQKF-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4

Introduction

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a benzo[d]oxazole ring, a piperidinyl moiety, and a pyrimidinyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities due to the presence of nitrogen and sulfur in their structures. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 388.49 g/mol.

Potential Biological Activities

Given its structural complexity, this compound is of interest in medicinal chemistry for potential applications in drug development. The presence of multiple active sites allows it to interact with various biological targets, which could lead to therapeutic effects.

Potential Biological ActivityDescription
Antimicrobial ActivityAlthough not specifically studied for this compound, similar benzoxazole derivatives have shown antimicrobial properties.
Anticancer ActivityBenzoxazole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential anticancer properties.
Enzyme InhibitionThe compound's structure suggests it could inhibit specific enzymes, which is a common mechanism for therapeutic agents.

Research Findings and Applications

Research on similar compounds indicates that modifications to the benzoxazole structure can enhance biological efficacy. This suggests that 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone could be optimized for specific therapeutic applications through structural modifications.

Application AreaPotential Use
Medicinal ChemistryDrug development due to its structural complexity and potential biological activity.
Biological ResearchStudying interactions with biological targets to understand its mechanism of action.
Industrial ApplicationsPotential precursor for synthesizing other valuable compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator